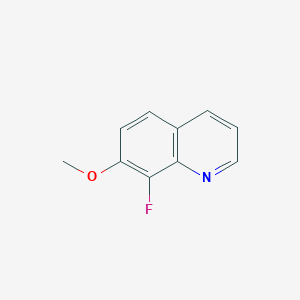

8-Fluoro-7-methoxyquinoline

説明

Structure

3D Structure

特性

分子式 |

C10H8FNO |

|---|---|

分子量 |

177.17 g/mol |

IUPAC名 |

8-fluoro-7-methoxyquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |

InChIキー |

LCDJLVLWNRQPIH-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)F |

製品の起源 |

United States |

準備方法

Methoxylation Followed by Fluorination

A common pathway involves first introducing the methoxy group at position 7 via nucleophilic substitution. For example, 7-hydroxyquinoline is treated with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, yielding 7-methoxyquinoline. Subsequent fluorination at position 8 is achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). In one protocol, 7-methoxyquinoline undergoes directed ortho metalation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with NFSI to install fluorine at position 8. This method achieves moderate yields (45–60%) but requires stringent temperature control.

Table 1: Representative Conditions for Sequential Methoxylation-Fluorination

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, DMF | 80°C | 85% |

| Fluorination | LDA, NFSI, THF | −78°C to RT | 58% |

Fluorination Followed by Methoxylation

Alternatively, fluorination can precede methoxylation. Starting with 8-fluoroquinoline, the methoxy group is introduced at position 7 via Ullmann-type coupling using copper(I) iodide and methoxide ions. This method avoids competing regioselectivity issues but is limited by the availability of 8-fluoroquinoline precursors.

Directed Ortho Metalation-Fluorination

Directed ortho metalation (DoM) leverages the methoxy group’s directing effects to position fluorine selectively. This approach is highly regioselective and avoids protection-deprotection steps.

Lithium-Based Metalation

In a seminal method, 7-methoxyquinoline is treated with LDA in tetrahydrofuran (THF) at −78°C, generating a lithium intermediate at position 8. Quenching with NFSI introduces fluorine, yielding 8-fluoro-7-methoxyquinoline. NMR studies confirm synperiplanar conformation of the fluorinated product, critical for biological activity.

Table 2: Metalation-Fluorination Parameters

| Parameter | Value |

|---|---|

| Metalating Agent | LDA |

| Fluorinating Agent | NFSI |

| Solvent | THF |

| Temperature | −78°C |

| Yield | 62% |

Radical Fluorination Pathways

Competing radical mechanisms may arise, particularly when phenylsulfonyl groups are present. While these pathways often produce byproducts, they highlight the need for careful reagent selection to minimize undesired reactions.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is viable when electron-withdrawing groups activate the quinoline ring. For example, 8-chloro-7-methoxyquinoline undergoes halogen exchange with potassium fluoride in the presence of a palladium catalyst.

Palladium-Catalyzed Fluorination

Using PdCl₂(dppf) as a catalyst, 8-chloro-7-methoxyquinoline reacts with KF in dimethoxyethane at 100°C, achieving 70% conversion. This method is scalable but requires inert atmosphere conditions.

Multi-Step Synthesis from Quinoline Derivatives

Industrial protocols often employ multi-step sequences to optimize yield and purity. A representative route involves:

-

Nitration of quinoline to 7-nitroquinoline.

-

Reduction to 7-aminoquinoline.

-

Diazotization and fluorination via the Balz-Schiemann reaction.

This approach achieves >80% purity but demands rigorous intermediate purification.

Analytical Validation and Industrial Considerations

化学反応の分析

反応の種類

8-フルオロ-7-メトキシキノリンは、以下を含むさまざまな化学反応を起こします。

酸化: メトキシ基からカルボニル基への変換。

還元: キノリン環のテトラヒドロキノリン誘導体への還元。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

還元剤: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなど。

求核剤: アミン、チオール、アルコキシドなど.

主な生成物

これらの反応で生成される主な生成物には、さまざまな置換キノリン誘導体が含まれており、これらは特定の用途のためにさらに官能基化できます .

科学的研究の応用

Pharmacological Applications

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

8-Fluoro-7-methoxyquinoline has demonstrated significant antibacterial properties, particularly against strains resistant to conventional antibiotics. The mechanism involves interaction with bacterial enzymes and receptors, inhibiting their activity and disrupting cellular functions .

Antitumor Properties

Research indicates that derivatives of quinoline, including this compound, possess potent antitumor activities. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including HeLa and BGC823 cells. For instance, certain derivatives exhibited IC50 values lower than established drugs like gefitinib, indicating superior efficacy .

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives against influenza viruses. Compounds similar to this compound have been identified as effective inhibitors of viral polymerases, showcasing a promising avenue for antiviral drug development .

Neuroprotective Effects

Quinoline derivatives are being investigated for their neuroprotective capabilities, particularly in conditions like Alzheimer's disease. These compounds may act as iron chelators and modulators of neuroinflammation, contributing to neuronal health .

Case Studies

Several case studies illustrate the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antitumor Activity

In a comparative study involving several quinoline derivatives, researchers found that specific modifications on the quinoline ring significantly influenced antiproliferative activity against cancer cell lines. Compounds with the methoxy group displayed enhanced selectivity and potency compared to their counterparts without this modification .

Case Study 2: Antimicrobial Resistance

A study focused on the antibacterial efficacy of this compound revealed its effectiveness against multi-drug resistant bacterial strains. The compound's ability to inhibit critical bacterial enzymes was highlighted as a mechanism for overcoming resistance.

作用機序

8-フルオロ-7-メトキシキノリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。フッ素原子は、これらの標的との強い相互作用を形成する化合物の能力を高め、その活性を阻害または調節します。 これは、さまざまな酵素の強力な阻害剤となり、その生物学的活性に貢献しています .

類似化合物との比較

Structural and Functional Group Variations

Key analogs of 8-fluoro-7-methoxyquinoline include halogenated, alkoxy-substituted, and nitro-functionalized quinolines. Substituent positions and types significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Selected Quinoline Derivatives

生物活性

8-Fluoro-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the 8-position and a methoxy group at the 7-position of its quinoline ring. This unique structure contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈FNO

- Molecular Weight : Approximately 177.175 g/mol

- Structural Features : The compound's reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methoxy group. These features enhance its interaction with biological targets, impacting its pharmacological properties.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, blocking substrate access, and modulating metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

-

Antimicrobial Activity :

- Quinoline derivatives are known for their ability to inhibit bacterial growth. Studies suggest that this compound may exhibit significant antibacterial properties, potentially serving as a lead compound for antibiotic development.

- Anticancer Properties :

- Antiviral Activity :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Notable Properties |

|---|---|---|

| 2-Chloro-8-fluoroquinoline | Lacks methoxy group | Limited biological activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Anticancer and antifungal effects |

| 6-Fluoroquinoline | Fluoro group at position 6 | Potent against certain bacteria |

| 5-Methylquinoline | Methyl group at position 5 | Exhibits neuroprotective effects |

The combination of both fluorine and methoxy groups in this compound enhances its solubility and bioavailability compared to these analogs, which may account for its superior biological activity.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of quinoline, including this compound, exhibited significant inhibition against multiple bacterial strains, suggesting potential as a new class of antibiotics.

- Anticancer Activity Assessment :

- Antiviral Potential :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoro-7-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nitration followed by carboxylation or fluorination of quinoline precursors. Controlled temperatures (e.g., 90°C for acid-mediated reactions) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions and optimize yields . For example, fluorination may require anhydrous conditions to prevent hydrolysis of intermediates. Yield optimization can be achieved by adjusting stoichiometry (e.g., excess reagents for halogenation) and monitoring via HPLC or GC-MS .

Q. How does the substitution pattern of this compound influence its structural characterization?

- Methodological Answer : The fluorine and methoxy groups at positions 8 and 7, respectively, create distinct electronic and steric effects. X-ray crystallography (e.g., single-crystal diffraction) is recommended for resolving bond angles and substituent orientation, as demonstrated for analogous compounds like 8-Methoxy-2-methylquinoline . Spectroscopic techniques (NMR, IR) are essential for confirming functional groups: detects fluorine environments, while distinguishes methoxy protons (~δ 3.9–4.1 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to GHS hazard codes (e.g., H315/H319 for skin/eye irritation) and use PPE (gloves, goggles). Work under fume hoods due to potential respiratory hazards (H335) . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Stability tests (TGA/DSC) are advised to assess decomposition risks under storage conditions .

Advanced Research Questions

Q. How can contradictory data on the biological activity of fluorinated quinolines be resolved?

- Methodological Answer : Discrepancies in antimicrobial or anticancer studies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Systematic controls should include:

- Positive/Negative Controls : Compare with established agents (e.g., ciprofloxacin for antimicrobial assays).

- Dose-Response Curves : Use ≥3 replicates to ensure reproducibility.

- Mechanistic Studies : Probe DNA intercalation (via fluorescence quenching) or enzyme inhibition (e.g., topoisomerase assays) to validate targets .

Q. What strategies optimize regioselectivity in modifying the quinoline scaffold (e.g., introducing substituents at C-3 or C-4)?

- Methodological Answer : Regioselectivity is governed by directing groups and reaction conditions. For example:

- Electrophilic Substitution : Methoxy groups at C-7 direct electrophiles to C-5/C-8 via resonance effects.

- Metal-Catalyzed Cross-Coupling : Use Pd/Xantphos catalysts for C-C bond formation at electron-deficient positions (e.g., Suzuki-Miyaura coupling at C-4) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize functionalization at desired positions .

Q. How do computational methods enhance the design of this compound derivatives for specific targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities for enzymes (e.g., COMT inhibitors) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient sites for nucleophilic attack .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for fluorine/methoxy groups) with bioactivity data to guide derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。